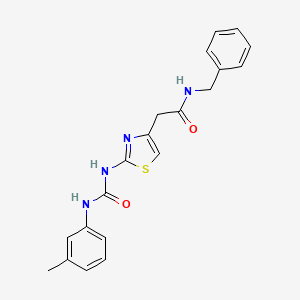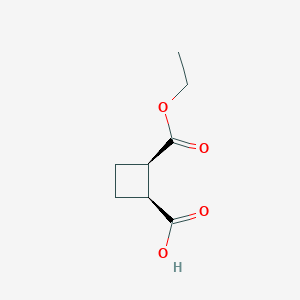
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid” is a type of organic compound known as anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . The (1S,2R) designation indicates the stereochemistry of the molecule .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid” can be analyzed based on its stereochemistry. The (1S,2R) designation indicates that the molecule has two stereocenters . Stereocenters are atoms at which the interchange of two groups produces a different stereoisomer .Physical And Chemical Properties Analysis
The physical and chemical properties of diastereomers like “(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid” can vary. They can have different melting points, boiling points, and densities .Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
The synthesis of cyclobutane derivatives, including (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid, has been a focal point in chemical research due to their unique structural properties and potential applications. One study outlines the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a chiral bicyclic compound, highlighting a method for constructing the cyclobutane ring via a [2+2] photocycloaddition reaction. This process showcases the versatility of cyclobutane derivatives for developing chiral molecules (Gauzy, Pereira, Faure, & Aitken, 2004).
Another contribution to the field comes from the development of 2-Ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes. This study demonstrates a pathway for ring expansion, converting to 6-ethoxy-1-oxa-2-silacyclohex-5-enes, indicating the potential for creating novel cyclic compounds with significant synthetic value (Maas & Bender, 2000).
Biomedical Research
In biomedical research, the focus has been on the structural properties of cyclobutane amino acids and their incorporation into peptides. Research indicates a marked preference for cyclobutane beta-amino acid oligomers to fold into a well-defined 12-helical conformation, suggesting potential applications in designing novel biomolecules with specific structural attributes (Fernandes et al., 2010).
Another study explored the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, opening avenues for the development of new peptides with unique structural and functional properties. This research demonstrates the cyclobutane ring's role in promoting rigid molecular structures, potentially valuable in drug design and protein engineering (Izquierdo et al., 2002).
Environmental and Other Applications
Beyond biomedical applications, cyclobutane derivatives also play roles in environmental science. For instance, studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) have identified pathways involving cyclobutane-derived acids. These findings contribute to our understanding of bioremediation processes and the potential for developing more effective strategies for managing environmental pollution (Roy, Khara, & Dutta, 2012).
Propiedades
IUPAC Name |
(1S,2R)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMICURRLLIGEI-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2934173.png)
![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)
![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)
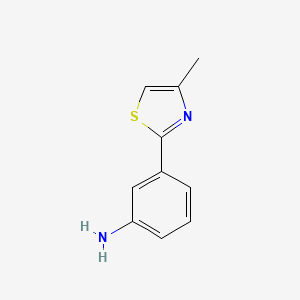
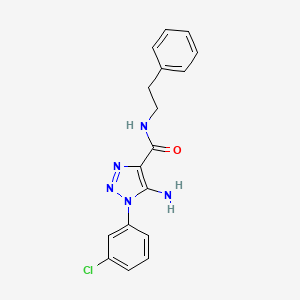
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B2934182.png)
![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)
![2-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2934184.png)

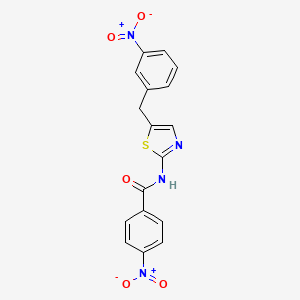
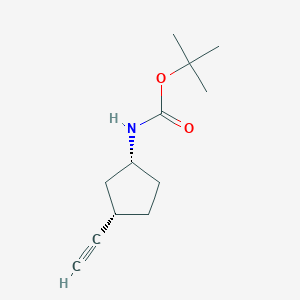

![ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate](/img/structure/B2934192.png)
